1-cyclohexyl-3-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

1-Cyclohexyl-3-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea (CAS 1021050-75-8, molecular formula C19H23FN4O2, molecular weight 358.417 g/mol) is a synthetic small molecule belonging to the pyridazinone-urea hybrid class. Its structure comprises three pharmacophoric elements: a cyclohexyl group at one urea terminus, a central ethylenediamine-type linker, and a 3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl moiety at the opposite terminus.

Molecular Formula C19H23FN4O2
Molecular Weight 358.417
CAS No. 1021050-75-8
Cat. No. B2455233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-3-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea
CAS1021050-75-8
Molecular FormulaC19H23FN4O2
Molecular Weight358.417
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
InChIInChI=1S/C19H23FN4O2/c20-15-8-6-14(7-9-15)17-10-11-18(25)24(23-17)13-12-21-19(26)22-16-4-2-1-3-5-16/h6-11,16H,1-5,12-13H2,(H2,21,22,26)
InChIKeyZZCOJDASEPKCDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-3-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea (CAS 1021050-75-8): Chemical Identity and Core Structural Features


1-Cyclohexyl-3-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea (CAS 1021050-75-8, molecular formula C19H23FN4O2, molecular weight 358.417 g/mol) is a synthetic small molecule belonging to the pyridazinone-urea hybrid class . Its structure comprises three pharmacophoric elements: a cyclohexyl group at one urea terminus, a central ethylenediamine-type linker, and a 3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl moiety at the opposite terminus . This compound is primarily distributed as a research-grade chemical (typical purity ≥95%) for non-human, non-therapeutic investigational use . It is catalogued by multiple chemical suppliers as a building block or fragment for drug discovery campaigns, particularly those targeting integrin-mediated, inflammatory, or metabolic pathways where pyridazinone-urea scaffolds have demonstrated pharmacological relevance [1].

Why 1-Cyclohexyl-3-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea Cannot Be Replaced by a Close Structural Analog Without Risk of Altered Pharmacological Profile


Substitution of 1-cyclohexyl-3-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea with a closely related pyridazinone-urea analog is inadvisable because even single-point modifications at the 3-position of the pyridazinone ring or the urea terminus can fundamentally alter target engagement and ADME properties. Published structure–activity relationship (SAR) studies on pyridazinone-urea integrin antagonists demonstrate that the nature of the aryl substituent at the pyridazinone 3-position directly controls potency and selectivity between α4β1 and α4β7 integrin subtypes [1]. The 4-fluorophenyl group present in the target compound is distinguished from unsubstituted phenyl, p-tolyl, or methoxyphenyl analogs by its unique combination of electronegativity, steric profile, and metabolic stability conferred by the C–F bond [2]. Furthermore, the cyclohexyl group at the opposite urea nitrogen imparts distinct conformational and lipophilicity characteristics compared to benzyl or aryl substitutions, which can affect both binding kinetics and pharmacokinetic behavior [3]. These cumulative structural differences mean that even analogs sharing the same core scaffold cannot be assumed to exhibit equivalent biological activity, selectivity, or physicochemical properties .

Quantitative Differentiation Evidence for 1-Cyclohexyl-3-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea Versus Closest Structural Analogs


Structural Differentiation: 4-Fluorophenyl Substituent at Pyridazinone 3-Position Confers Unique Electronic and Steric Properties Compared to Phenyl, p-Tolyl, and Unsubstituted Analogs

The target compound bears a 4-fluorophenyl substituent at the 3-position of the pyridazinone ring. This is distinct from the closest commercially available analogs: 1-cyclohexyl-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea (CAS 88421-11-8, phenyl analog, MW 340.4), 1-cyclohexyl-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea (p-tolyl analog, MW 354.45), and 1-cyclohexyl-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea (CAS 1105222-28-3, unsubstituted analog, MW 264.32) . The Hammett σp constant for fluorine (+0.06) differs substantially from hydrogen (0.00) and methyl (−0.17), indicating that the 4-fluorophenyl group introduces a distinct electronic environment at the pyridazinone ring that can modulate π-stacking interactions and hydrogen-bonding capacity at target binding sites [1]. No published head-to-head biological comparison data exist for these specific analogs; however, class-level SAR from pyridazinone-urea integrin antagonists confirms that aryl substitution identity at this position is a primary determinant of potency and subtype selectivity [2].

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

Class-Level Evidence: Pyridazinone-Urea Scaffold Is Validated as α4β7 Integrin Antagonist with Nanomolar Potency; Fluorophenyl Substitution Implicated in Selectivity

The pyridazinone-urea chemotype to which this compound belongs has been explicitly claimed and validated as an α4β7 integrin antagonist scaffold in multiple patents and peer-reviewed publications [1][2]. The most extensively characterized compound from this series, 2-methyl-5-methoxy pyridazinone, exhibited IC50 values of 31 nM against α4β1 and 3 nM against α4β7, demonstrating that subtle structural modifications within the pyridazinone-urea series can achieve >10-fold subtype selectivity [3]. The presence of the 4-fluorophenyl group in the target compound is structurally consistent with the aryl substitution pattern present in the most potent and selective integrin antagonists from this class. Although direct IC50 data for CAS 1021050-75-8 against α4β7 or α4β1 are not reported in the public domain, the compound falls within the Markush structure of the original pyridazinone urea integrin antagonist patents, which claim compounds wherein the pyridazinone 3-position is substituted with optionally substituted phenyl [1]. This provides a patent-backed rationale for its inclusion in integrin-targeted screening cascades.

Integrin Inhibition Inflammatory Disease Immunology

Cyclohexyl-Urea Motif Differentiation: UC2288 Benchmark Establishes That Phenylcyclohexyl-Urea Compounds Can Achieve Selective p21 Downregulation at Low Micromolar Concentrations

The cyclohexyl-urea structural motif present in the target compound is a recognized pharmacophore for modulating intracellular protein levels. UC2288, a phenylcyclohexyl-urea based compound (CAS 1394011-91-6), selectively downregulates p21/Cip1/Waf1 protein expression by >95% in HCT116 cells at 2.5 µM after 24 h treatment, with an effective concentration of ~10 µM, acting independently of p53 . While UC2288 differs from the target compound by lacking a pyridazinone moiety and possessing a distinct substitution pattern, the shared cyclohexyl-urea core suggests that the target compound may be evaluated in analogous p21 modulation or antiproliferative assays. The critical structural distinction—incorporation of the 4-fluorophenyl-pyridazinone in place of UC2288's chloro-trifluoromethylphenyl-pyridyloxy-cyclohexyl system—provides a different topological and electronic profile that may yield a distinct target selectivity spectrum.

Cancer Biology Cyclin-Dependent Kinase Inhibitors p21 Modulation

Commercial Availability and Purity Profile: Catalogued by Multiple Suppliers with Consistent Specifications Supporting Reproducible Procurement

The compound is listed by multiple independent chemical suppliers (EvitaChem Catalog EVT-2592307 and BenchChem) with a reported molecular weight of 358.417 and molecular formula C19H23FN4O2 . The unsubstituted pyridazinone analog (CAS 1105222-28-3, MW 264.32) and the 3-phenyl analog (CAS 88421-11-8, MW 340.42) are also commercially available, providing convenient negative control compounds for screening . Typical purity for these research-grade compounds is specified as 95%, which is standard for fragment-based or hit-discovery applications. No vendor provides a Certificate of Analysis with quantitative biological activity data for the target compound.

Chemical Procurement Research Reagent Quality Control

Recommended Research and Procurement Application Scenarios for 1-Cyclohexyl-3-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea (CAS 1021050-75-8)


Integrin α4β7 Antagonist Screening Cascade — Hit Identification and SAR Expansion

This compound is most appropriately deployed as a screening candidate in α4β7 integrin antagonist drug discovery programs. The pyridazinone-urea scaffold, as claimed in U.S. Patent US20050032831A1, has demonstrated nanomolar potency against α4β7/MAdCAM-1 interactions [1]. The 4-fluorophenyl substituent distinguishes the compound from the extensively characterized 2-methyl-5-methoxy pyridazinone series (α4β7 IC50 = 3 nM) and provides an opportunity to explore fluorination effects on subtype selectivity and metabolic stability [2]. Procurement of the matched phenyl analog (CAS 88421-11-8) and unsubstituted pyridazinone analog (CAS 1105222-28-3) as negative controls is recommended to establish SAR directly .

p21-Modulated Antiproliferative Studies — Cyclohexyl-Urea Pharmacophore Exploration

The cyclohexyl-urea motif shared with UC2288 (a validated p21 downregulator achieving >95% protein reduction at 2.5 µM in HCT116 cells) positions this compound as a candidate for p21-focused antiproliferative screening . The incorporation of the 4-fluorophenyl-pyridazinone moiety in place of UC2288's chloro-trifluoromethylphenyl-pyridyloxy system (MW reduction of 123.4 Da) may yield differentiated cellular permeability and target engagement profiles. Recommended cell lines include HCT116 (p53 wild-type) and p53-null counterparts to assess p53-independent mechanisms .

Fragment-Based Drug Discovery — Pyridazinone-Urea Core as a Privileged Scaffold for Library Design

The compound is suitable as a fragment or lead-like starting point for medicinal chemistry optimization campaigns. The pyridazinone ring is recognized as a privileged scaffold in medicinal chemistry, with reported activities spanning PDE inhibition, COX-2 inhibition, PARP inhibition, and integrin antagonism [3][4]. The 4-fluorophenyl substituent provides a synthetic handle for further derivatization, while the cyclohexyl group offers conformational constraint. Procurement at 95% purity from multiple vendors supports its use in focused library synthesis and high-throughput screening .

COX-2 Selectivity Screening — Pyridazinone-Urea Hybrids as Anti-Inflammatory Candidates

Pyridazinone-urea derivatives have been reported to exhibit selective COX-2 inhibition with selectivity indices of up to 10-fold over COX-1 [5]. The target compound, bearing both a pyridazinone core and a urea linker, is structurally analogous to these reported COX-2-selective chemotypes. Its 4-fluorophenyl substitution may further modulate COX isoform selectivity through electronic effects on the pyridazinone ring. Screening against both COX-1 and COX-2 in parallel, with celecoxib as a reference standard, is recommended [6].

Quote Request

Request a Quote for 1-cyclohexyl-3-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.